(1E,4E)-2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)-1,5-bis(1-methyl-1H-pyrazol-4-YL)-1,4-pentadien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,4E)-2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)-1,5-bis(1-methyl-1H-pyrazol-4-YL)-1,4-pentadien-3-one is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)-1,5-bis(1-methyl-1H-pyrazol-4-YL)-1,4-pentadien-3-one typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethyl-4-nitro-1H-pyrazole with 1-methyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation process.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(1E,4E)-2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)-1,5-bis(1-methyl-1H-pyrazol-4-YL)-1,4-pentadien-3-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce a wide range of functional groups onto the pyrazole rings.
Scientific Research Applications
Chemistry
In chemistry, (1E,4E)-2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)-1,5-bis(1-methyl-1H-pyrazol-4-YL)-1,4-pentadien-3-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various disease models.
Industry
In industry, this compound can be used in the development of new materials with unique properties. For example, it may be incorporated into polymers or coatings to enhance their performance.
Mechanism of Action
The mechanism of action of (1E,4E)-2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)-1,5-bis(1-methyl-1H-pyrazol-4-YL)-1,4-pentadien-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but initial studies suggest that it may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (1E,4E)-2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)-1,5-bis(1-methyl-1H-pyrazol-4-YL)-1,4-pentadien-3-one
- 2,6-Dimethyl-1,4,4A,5,8,8A,9A,10A-Octahydro-9,10-Anthracenedione Compound with 2,7-Dimethyl-1,4,4A,5,8,8A,9A,10A-Octahydro-9,10-Anthracenedione
Uniqueness
What sets This compound apart from similar compounds is its unique combination of pyrazole rings and a nitro group. This structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H19N7O3 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(1E,4E)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)-1,5-bis(1-methylpyrazol-4-yl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C18H19N7O3/c1-12-18(25(27)28)13(2)24(21-12)16(7-15-9-20-23(4)11-15)17(26)6-5-14-8-19-22(3)10-14/h5-11H,1-4H3/b6-5+,16-7+ |
InChI Key |
GVOCQBQKUPVJMU-OWRQJNCQSA-N |
Isomeric SMILES |
CC1=C(C(=NN1/C(=C/C2=CN(N=C2)C)/C(=O)/C=C/C3=CN(N=C3)C)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1C(=CC2=CN(N=C2)C)C(=O)C=CC3=CN(N=C3)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.